3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
The compound 3-[(4-methylbenzyl)sulfanyl]-1lambda6,4-benzothiazine-1,1(4H)-dione, falls under the broader category of 2‐Aryl‐4H‐3,1‐benzothiazines, which have been synthesized and evaluated for their antiproliferative activity. These compounds, including variations of benzothiazines, have shown promise in the field of cancer research due to their ability to inhibit the growth of human cancer cell lines. The antiproliferative properties of some benzothiazines have been found to be more beneficial than cisplatin, a commonly used chemotherapy drug, suggesting potential applications in cancer treatment (Niewiadomy, Matysiak, & Karpińska, 2011).
Synthesis Techniques
Research has also focused on developing new synthesis techniques for benzothiazines, including the 3-[(4-methylbenzyl)sulfanyl]-1lambda6,4-benzothiazine-1,1(4H)-dione compound. Techniques involve the condensation of o-aminobenzenethiol with various ketones in the presence of dimethyl sulphoxide, suggesting a versatile method for creating these compounds. Such methodologies could provide efficient pathways for the production of benzothiazine derivatives, which have significant implications in drug development and other areas of chemical research (Miyano, Abe, Sumoto, & Teramoto, 1976).
Future Directions
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-12-6-8-13(9-7-12)10-20-16-11-21(18,19)15-5-3-2-4-14(15)17-16/h2-9,11,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZSVRIOJAUTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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